tert-butyl N,N-dimethylcarbamate

Description

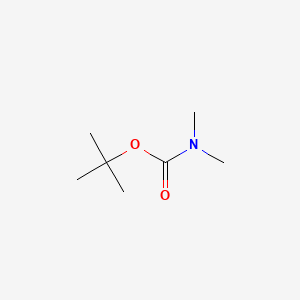

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310255 | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-93-0, 7541-17-5 | |

| Record name | Amines, coco alkyl dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl N,N-dimethylcarbamate physical and chemical properties

An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate

Abstract

This compound is a versatile organic compound with significant applications in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining the sterically hindering tert-butyl group with a dimethylamino moiety, impart specific reactivity and physical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Structure

This compound is a carbamate ester. The carbamate functional group is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. In this specific molecule, the oxygen is attached to a bulky tert-butyl group, and the nitrogen is substituted with two methyl groups.

-

IUPAC Name: this compound[1]

-

CAS Number: 7541-17-5[2]

-

Synonyms: tert-butyl dimethylcarbamate, N-Boc-dimethylamine[1]

The structure of the molecule is fundamental to its chemical behavior. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity in synthetic transformations.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in various chemical processes. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid | |

| Boiling Point | Predicted: ~170-180 °C (related structures) | [3] |

| Density | Predicted: ~0.94 g/cm³ (related structures) | [3] |

| Solubility | Soluble in organic solvents like DCM and Methanol. | [3] |

| XLogP3 | 1.1 | [4] |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main signals: a singlet for the nine equivalent protons of the tert-butyl group and another singlet for the six equivalent protons of the two N-methyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon, and the N-methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group, typically found in the region of 1700-1680 cm⁻¹. C-N and C-O stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group to give a stable cation.

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate. However, for N,N-disubstituted carbamates like this one, a prevalent route involves the reaction of an amine with a chloroformate or, more commonly, with di-tert-butyl dicarbonate in the presence of a base.

A general synthetic approach involves the reaction of dimethylamine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard procedure for introducing the Boc protecting group onto secondary amines.

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is governed by the carbamate functionality.

-

Stability: The carbamate group is generally stable under neutral and basic conditions.

-

Acid-catalyzed Cleavage: A key feature of the tert-butoxycarbonyl (Boc) group, which is structurally related, is its lability under acidic conditions. Strong acids can protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group as isobutylene and carbon dioxide, regenerating the amine. This property is fundamental to its use as a protecting group in peptide synthesis and other areas of organic chemistry.[5][6]

-

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common compared to acid-mediated cleavage.

Applications in Organic Synthesis and Drug Development

The primary utility of carbamates, particularly those with the tert-butyl group, is in the protection of amine functionalities. While this compound itself is a stable molecule, its structural motif is found in more complex molecules where the N-Boc group serves to mask the reactivity of a primary or secondary amine during a multi-step synthesis.

-

Protecting Group Chemistry: The Boc group is a cornerstone of modern organic synthesis, especially in the construction of complex molecules like pharmaceuticals.[6] It allows chemists to selectively modify other parts of a molecule without affecting the amine group.

-

Intermediate in Pharmaceutical Synthesis: Carbamate-containing structures are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related carbamate structures are key intermediates in the synthesis of kinase inhibitors used in oncology.[3][7][8]

-

Surfactant Properties: Some sources suggest that it may have applications as a surfactant.[2]

Experimental Protocol: Synthesis of a Boc-Protected Amine

This protocol describes a general method for the N-Boc protection of a secondary amine, analogous to the synthesis of the title compound.

Objective: To synthesize a tert-butyl carbamate from a secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Secondary amine (e.g., dimethylamine) (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Triethylamine (optional, as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM). If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (1.0 mmol) portion-wise at room temperature. The reaction is often mildly exothermic.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.[3][9]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any unreacted acidic or basic species.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): In most cases, the resulting Boc-protected amine is of high purity.[3][9] If further purification is required, silica gel column chromatography can be performed.[3]

Caption: Step-by-step workflow for the Boc-protection of an amine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and related compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10][11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11] Avoid formation of dust and aerosols if the compound is a solid.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12]

-

Toxicity: While specific toxicity data for this compound is limited, related carbamates can be harmful if swallowed or in contact with skin.[13] Therefore, it should be handled with care.

Conclusion

This compound is a compound whose structural elements are of great importance in the field of organic synthesis. Its physicochemical properties are dictated by the interplay between the bulky, non-polar tert-butyl group and the polar carbamate moiety. While it serves as a stable molecule, the chemical principles of its formation and reactivity—particularly the acid-lability of the Boc group—are fundamental concepts for researchers and scientists in drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. [Link]

-

Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000092). Human Metabolome Database. [Link]

-

Journal of Chemical Education. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical Education. [Link]

-

YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

PubChemLite. This compound (C7H15NO2). PubChemLite. [Link]

-

The Good Scents Company. sodium borohydride. The Good Scents Company. [Link]

-

PubChem. Sodium borohydride. National Center for Biotechnology Information. [Link]

-

Wikipedia. Dimethyl carbonate. Wikipedia. [Link]

Sources

- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7541-17-5 | HAA54117 [biosynth.com]

- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 4. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl N,N-dimethylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl N,N-dimethylcarbamate is a valuable intermediate in organic synthesis, primarily utilized for its role as a sterically hindered protecting group and as a powerful directing group in ortho-metalation reactions. Its synthesis from tert-butanol presents a foundational reaction that, while conceptually straightforward, requires meticulous attention to procedural detail and a robust understanding of the underlying chemical principles. This guide provides an in-depth examination of a reliable synthetic route, focusing on the nucleophilic acyl substitution reaction between the sodium salt of tert-butanol and N,N-dimethylcarbamoyl chloride. We will explore the causality behind reagent selection, detail a validated experimental protocol, and emphasize the critical safety measures required for handling the hazardous materials involved.

Foundational Principles: Strategic Importance and Mechanistic Underpinnings

The Utility of this compound in Modern Synthesis

Carbamates, particularly those derived from sterically demanding alcohols like tert-butanol, serve critical functions in multi-step synthesis. The N,N-dimethylcarbamate moiety is particularly noteworthy as one of the most powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry.[1][2][3][4] This strategy allows for the highly regioselective functionalization of aromatic rings by guiding a strong base, typically an organolithium reagent, to deprotonate the position ortho to the carbamate.[4][5] The resulting aryllithium intermediate can be trapped with a variety of electrophiles, providing a precise and powerful tool for building molecular complexity in pharmaceutical and materials science applications.[4][5]

The Reaction Mechanism: A Tale of Nucleophilicity and Electrophilicity

The synthesis of this compound from tert-butanol is a classic example of nucleophilic acyl substitution. The core transformation involves the attack of a nucleophile (tert-butoxide) on the electrophilic carbonyl carbon of an N,N-dimethylcarbamoyl derivative.

The key steps are as follows:

-

Deprotonation: tert-Butanol, a moderately weak nucleophile due to steric hindrance and the modest acidity of its hydroxyl proton, is first converted into its conjugate base, sodium tert-butoxide. This is achieved by reacting it with a strong, non-nucleophilic base such as sodium hydride (NaH). The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction system. This deprotonation dramatically increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The highly nucleophilic tert-butoxide anion then attacks the electrophilic carbonyl carbon of N,N-dimethylcarbamoyl chloride. This forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group. This final step yields the desired product, this compound.

The solvolysis of N,N-dimethylcarbamoyl chloride has been studied, and the reaction mechanism can be influenced by the solvent and the structure of the nucleophile, but the pathway described is the dominant one for this preparative context.[6]

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. It is imperative that this procedure is conducted by personnel with prior training in experimental organic chemistry and with strict adherence to all safety protocols.[7]

Hazard Analysis and Critical Safety Precautions

This protocol involves extremely hazardous materials. A thorough risk assessment must be completed before commencing any work.

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and moisture to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.

-

N,N-Dimethylcarbamoyl Chloride (DMCC): This reagent is a suspected human carcinogen, is corrosive, and is toxic if inhaled or absorbed through the skin.[8][9][10][11] It is also a lachrymator.[9] All manipulations involving DMCC must be performed in a certified chemical fume hood.

-

Anhydrous Solvents (e.g., THF): Anhydrous tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system is required.

Mandatory Personal Protective Equipment (PPE):

-

Chemical safety goggles and a face shield.

-

Flame-resistant lab coat.

-

Compatible chemical-resistant gloves (e.g., Silver Shield®/4H®).[11]

-

Access to a safety shower and eyewash station is essential.

Materials and Equipment

-

Reagents:

-

tert-Butanol (ACS grade or higher)

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylcarbamoyl chloride (≥98%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas inlet/outlet for inert atmosphere

-

Addition funnel, pressure-equalizing

-

Thermometer or thermocouple

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. The entire apparatus must be under a positive pressure of an inert gas (argon or nitrogen).

-

Preparation of Sodium tert-butoxide:

-

In the flask, suspend sodium hydride (1.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add a solution of tert-butanol (1.0 eq) in anhydrous THF via the addition funnel. Vigorous hydrogen gas evolution will be observed. Control the addition rate to maintain a gentle effervescence.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

-

Carbamoylation:

-

Cool the freshly prepared sodium tert-butoxide solution back to 0 °C.

-

Slowly add N,N-dimethylcarbamoyl chloride (1.0 eq) dropwise via the addition funnel. A white precipitate (NaCl) will form. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours) to ensure completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product: The resulting crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Data Presentation and Visualization

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles (mol) | Volume/Mass | Equivalents |

| tert-Butanol | 74.12 | 0.781 g/mL | x | y g (z mL) | 1.0 |

| Sodium Hydride (60% disp.) | 40.00 (for 60%) | N/A | x | y g | 1.0 |

| N,N-Dimethylcarbamoyl Chloride | 107.54 | 1.14 g/mL | x | y g (z mL) | 1.0 |

| Product (Theoretical) | 145.20 | N/A | x | y g | 1.0 |

Note: This table serves as a template. Actual quantities should be calculated based on the desired scale of the reaction.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from tert-butanol via reaction with N,N-dimethylcarbamoyl chloride is a robust and reliable method for accessing this important synthetic intermediate. The success of the procedure hinges on two core principles: the enhancement of nucleophilicity through deprotonation and the careful management of hazardous reagents. By understanding the causality behind each step and adhering strictly to the validated safety and experimental protocols outlined in this guide, researchers can confidently and efficiently prepare this versatile compound for application in complex synthetic endeavors, particularly in the fields of pharmaceuticals and fine chemical development.

References

-

Snieckus, V. (1990). Directed ortho metalation. Toluene- and Other Non-heteroatom-directed Metalations in Synthetic Strategies. Chemical Reviews, 90(6), 879-933. Available from: [Link]

-

Hartung, C. G., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7731-7828. Available from: [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Available from: [Link]

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.

-

ChemTrack.org. (n.d.). Safety Guideline: Dimethylcarbamoyl chloride. Available from: [Link]

-

CPAChem. (n.d.). Safety data sheet: Dimethylcarbamoyl chloride. Available from: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. Available from: [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 12(5), 3329–3350. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). This compound. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cpachem.com [cpachem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate: Synthesis, Applications, and Characterization

Abstract

This technical guide provides a comprehensive overview of tert-butyl N,N-dimethylcarbamate, a significant carbamate derivative in the field of organic synthesis and medicinal chemistry. The document details its fundamental physicochemical properties, provides a robust protocol for its synthesis, and explores its relevance as a synthetic intermediate, with a particular focus on its structural relationship to key components in modern pharmaceuticals. A thorough analysis of its spectroscopic characteristics is presented to aid in its identification and quality control. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemistry and applications.

Introduction: The Role of Carbamates in Drug Discovery

Organic carbamates are a cornerstone functional group in medicinal chemistry, prized for their stability and their ability to act as bioisosteres of amide bonds. This stability, coupled with their capacity to enhance cell membrane permeability, has led to their incorporation into a multitude of approved therapeutic agents. The tert-butoxycarbonyl (Boc) group, in particular, is one of the most widely utilized protecting groups for amines in the synthesis of complex molecules like peptides and pharmaceuticals. Its widespread use stems from its robustness under various reaction conditions and its facile removal under mild acidic conditions.

This guide focuses on a specific, yet important, member of this family: This compound . While the traditional Boc group is used to protect primary and secondary amines, this N,N-disubstituted analogue serves as a valuable synthetic intermediate. Understanding its synthesis, reactivity, and characterization is pertinent for chemists involved in the development of novel molecular entities. Notably, the dimethylcarbamoyl moiety is a key structural feature in several modern drugs, including the anticoagulant Edoxaban, highlighting the industrial relevance of related chemical building blocks[1].

Core Properties of this compound

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

Physicochemical Data

The key identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7541-17-5 | [2] |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | tert-butyl dimethylcarbamate, N-Boc-dimethylamine | [2] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the reaction of dimethylamine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a standard procedure for the N-protection of amines[3][4][5].

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the dimethylamine on one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, leading to the formation of the desired carbamate, along with the liberation of tert-butanol and carbon dioxide as byproducts. The use of a base is often recommended to neutralize the small amounts of acid that can be present in the amine or generated during the reaction, although with a volatile amine like dimethylamine, it can also be used in excess to serve as the base.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from standard N-Boc protection methodologies[3][4][5].

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate (10.0 g, 45.8 mmol, 1.0 equiv).

-

Dissolve the (Boc)₂O in 100 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (25.2 mL of a 2.0 M solution in THF, 50.4 mmol, 1.1 equiv) and triethylamine (7.0 mL, 50.4 mmol, 1.1 equiv).

-

Slowly add the dimethylamine/triethylamine solution to the stirred (Boc)₂O solution at 0 °C over 30 minutes using an addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or used directly if purity is deemed sufficient by NMR analysis.

Applications in Pharmaceutical Development

While this compound itself may not be a final drug product, its structural components are highly relevant in the synthesis of complex pharmaceutical agents. The tert-butyl carbamate group is a mainstay for amine protection, and the dimethylcarbamoyl group is present in several active pharmaceutical ingredients (APIs).

A prime example is the anticoagulant Edoxaban . A key intermediate in its synthesis is tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate[1][6][7]. This intermediate showcases the concurrent use of a Boc-protected amine and a dimethylcarbamoyl group within the same molecule, underscoring the importance of understanding the synthesis and reactivity of compounds like this compound.

Similarly, in the synthesis of the third-generation EGFR inhibitor Osimertinib , Boc-protection strategies are employed for amine functionalities during the construction of the complex molecule[4][5][8]. The ability to selectively protect and deprotect amines is crucial for achieving high yields and purity in these multi-step syntheses.

Spectroscopic Characterization

Accurate characterization of synthetic intermediates is a critical component of chemical research and development. The following sections detail the expected spectroscopic features of this compound based on data from closely related compounds and public databases[2][3][9][10][11][12][13][14][15][16][17][18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.

-

A singlet at approximately 1.4-1.5 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

-

A singlet at approximately 2.8-2.9 ppm integrating to 6 protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum will also be simple, with four distinct signals.

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

-

A signal around 36 ppm for the two equivalent N-methyl carbons.

-

A signal around 79-80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 155-156 ppm for the carbonyl carbon of the carbamate.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C-H stretching: Strong absorptions in the range of 2980-2850 cm⁻¹ due to the C-H bonds in the tert-butyl and methyl groups.

-

C=O stretching: A very strong and sharp absorption band around 1690-1710 cm⁻¹ , which is characteristic of the carbamate carbonyl group.

-

C-O stretching: A strong absorption in the 1250-1150 cm⁻¹ region corresponding to the C-O single bond stretching of the ester functionality.

-

C-N stretching: An absorption in the 1150-1050 cm⁻¹ region for the C-N bond.

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust or aerosols.

Conclusion

This compound is a valuable compound in the repertoire of synthetic organic chemistry. Its straightforward synthesis and the relevance of its structural motifs in high-value molecules, such as pharmaceutical intermediates, make a thorough understanding of its properties essential. This guide has provided a detailed overview of its synthesis, characterization, and context within drug development, offering a solid foundation for its use in research and development settings.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Innovations in Synthesis: The Role of tert-Butyl Carbamate in Efficient Edoxaban Intermediate Production. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

-

New Drug Approvals. (n.d.). Edoxaban. [Link]

- Google Patents. (2022).

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

- Google Patents. (n.d.).

- Google Patents. (n.d.). KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof.

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. [Link]

-

ResearchGate. (n.d.). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

SpectraBase. (n.d.). N,N-dimethylcarbamic acid tert-butyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. (2025). (PDF) Synthetic Strategies in the Preparation of Osimertinib. [Link]

- Google Patents. (n.d.). WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.

-

ResearchGate. (n.d.). Optimized synthetic protocol for the preparation of osimertinib.... [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. CN105399667A - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 12. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 13. tert-Butyl carbamate [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. tert-Butyl carbazate(870-46-2) 13C NMR spectrum [chemicalbook.com]

Introduction: The Strategic Versatility of a N,N-Disubstituted Carbamate

An In-depth Technical Guide to the Applications of tert-butyl N,N-dimethylcarbamate

This compound, a seemingly unassuming molecule, holds a significant position in the synthetic chemist's toolbox. Its strategic importance lies not in its intrinsic biological activity, but in its remarkable versatility as a directing group and a stable, yet readily cleavable, carbamate moiety. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core applications of this reagent, moving beyond simple reaction schemes to explore the mechanistic underpinnings and practical considerations that drive its utility in modern organic synthesis. We will explore its pivotal role in the regioselective functionalization of aromatic systems, its application as a synthetic building block, and the nuanced strategies for its removal.

Chemical and Physical Properties

-

IUPAC Name: this compound[1]

-

Appearance: Typically a liquid or low-melting solid.

Core Application 1: The Power of Directed ortho-Metalation (DoM)

One of the most powerful applications of the this compound functional group (when attached to an aryl ring via an oxygen or nitrogen atom) is its function as a Directed Metalation Group (DMG). This strategy allows for the highly regioselective functionalization of aromatic rings exclusively at the ortho position, a feat not easily achieved through classical electrophilic aromatic substitution, which often yields mixtures of ortho and para products.[3]

Mechanism of Action: The Complex-Induced Proximity Effect (CIPE)

The efficacy of the carbamate group as a DMG is rooted in the "Complex-Induced Proximity Effect" (CIPE).[4][5] The reaction is typically initiated by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at cryogenic temperatures.

-

Coordination: The heteroatoms (oxygen and nitrogen) of the carbamate group act as Lewis bases, coordinating to the Lewis acidic lithium ion of the organolithium reagent.[3][4]

-

Proximity-Induced Deprotonation: This coordination brings the highly basic alkyl group of the organolithium in close proximity to a proton on the ortho position of the aromatic ring. This spatial arrangement facilitates the abstraction of the proton.[4]

-

Formation of a Stabilized Aryllithium Intermediate: A stable aryllithium species is formed, which remains coordinated to the carbamate group.[4]

-

Electrophilic Quench: This nucleophilic aryllithium intermediate can then be quenched with a wide variety of electrophiles (E⁺), leading to the formation of a 1,2-disubstituted aromatic product.[6][7]

This entire process bypasses the typical electronic biases of the aromatic ring, allowing for functionalization to be dictated solely by the position of the DMG.

View DOT script for the Directed ortho-Metalation (DoM) Mechanism

Experimental Protocol: ortho-Silylation of an N-Boc-Aniline Derivative

This protocol describes a general procedure for the directed ortho-metalation and subsequent silylation of an N-Boc protected aniline, a common transformation leveraging the carbamate as a DMG.[4]

Materials:

-

N-Boc-aniline derivative

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-Boc-aniline derivative (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add s-BuLi (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature over 1 hour.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-silylated N-Boc-aniline.[4]

Safety Note: Organolithium reagents are highly reactive and pyrophoric. They must be handled with extreme care under an inert atmosphere using anhydrous solvents.[4]

Quantitative Data: Representative Yields in DoM Reactions

The following table summarizes the yields for various ortho-functionalized aromatic compounds obtained through carbamate-directed metalation.

| Directing Group | Electrophile (E⁺) | Product | Yield (%) |

| N-Boc on Aniline | (CH₃)₃SiCl | ortho-Silyl N-Boc-aniline | ~95% |

| O-CON(Et)₂ on Phenol | I₂ | ortho-Iodo O-carbamate | ~90% |

| N-Boc on Aniline | DMF | ortho-Formyl N-Boc-aniline | ~85% |

| O-CON(Et)₂ on Phenol | (CH₃)₂SO₄ | ortho-Methyl O-carbamate | ~88% |

(Yields are representative and can vary based on the specific substrate and reaction conditions.)

Core Application 2: Carbamates as Versatile Synthetic Building Blocks

Beyond directing reactivity, tert-butyl carbamate derivatives are valuable synthetic building blocks, used to introduce specific functionalities into more complex molecules. For instance, tert-butyl (3-aminopropyl)carbamate provides a 1,3-diaminopropane unit, a key structural element in natural polyamines like spermidine and spermine, which are crucial for cell growth.[8] Derivatives are often investigated as potential therapeutic agents.[8]

Similarly, tert-butyl 2-iodobenzyl(methyl)carbamate is a key intermediate for introducing a protected N-methylbenzylamine moiety onto various molecular scaffolds using palladium-catalyzed cross-coupling reactions.[9]

Workflow: Introduction of a Protected Amine via Cross-Coupling

This workflow outlines the use of a tert-butyl carbamate-containing building block in a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[9]

View DOT script for the Suzuki-Miyaura Cross-Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of tert-butyl 2-iodobenzyl(methyl)carbamate with an arylboronic acid.[9]

Materials:

-

tert-Butyl 2-iodobenzyl(methyl)carbamate (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Setup: To a reaction vessel, add tert-butyl 2-iodobenzyl(methyl)carbamate, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cooling and Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the desired biaryl product.

Core Application 3: Deprotection Strategies for tert-Butyl Carbamates

A key feature of the tert-butyl carbamate (Boc) group is its stability under a wide range of conditions, including basic and nucleophilic environments, yet its susceptibility to cleavage under mild acidic conditions.[10][11] This allows for its strategic removal without disturbing other sensitive functional groups in a molecule.

Mechanism of Deprotection

Acid-catalyzed deprotection proceeds via the formation of the stable tert-butyl cation.

-

Protonation: The carbonyl oxygen of the carbamate is protonated by an acid.

-

Cleavage: The C-O bond cleaves, releasing the stable tert-butyl cation and forming a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.

Experimental Protocol: Deprotection using Aqueous Phosphoric Acid

Aqueous phosphoric acid (85 wt%) is an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl carbamates.[12][13] It offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and TBDMS ethers.[12][14]

Materials:

-

tert-Butyl carbamate-protected compound

-

85% Aqueous phosphoric acid (H₃PO₄)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolution: Dissolve the tert-butyl carbamate-protected compound in a suitable solvent like DCM.

-

Acid Addition: Add aqueous phosphoric acid (typically 5-10 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with DCM.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Selectivity of Deprotection Reagents

| Reagent | Conditions | Cleaves t-Butyl Carbamate? | Cleaves Benzyl Ester? | Cleaves TBDMS Ether? |

| 85% H₃PO₄ | Room Temp | Yes | No | No |

| Trifluoroacetic Acid (TFA) | Room Temp | Yes | Yes | Yes |

| ZnBr₂ in CH₂Cl₂ | Room Temp | Yes (esp. secondary amines) | No | No |

| K₂CO₃ in MeOH/H₂O | Reflux | Yes (for NH-heteroarenes) | No | No |

(Selectivity can be substrate-dependent. Sources:[12][15][16])

Conclusion

This compound and its related functional groups are far more than simple protecting groups; they are strategic tools that enable complex molecular construction. Their primary strength lies in their ability to direct C-H functionalization with exceptional regiocontrol through directed ortho-metalation. Furthermore, their incorporation into synthetic building blocks provides efficient pathways for introducing key structural motifs in medicinal chemistry and materials science. The reliable and selective methods for their cleavage complete their lifecycle as a versatile and indispensable component in the arsenal of modern synthetic chemistry. Understanding the principles behind their application allows researchers to design more efficient, selective, and innovative synthetic routes.

References

- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7541-17-5 | HAA54117 [biosynth.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. baranlab.org [baranlab.org]

- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1 [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. tert-Butyl Ethers [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of tert-butyl N,N-dimethylcarbamate

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl N,N-dimethylcarbamate, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the structural interpretation of the spectra and provides field-proven, step-by-step protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Introduction to this compound and Spectroscopic Characterization

This compound (CAS No. 7541-17-5) is a carbamate ester characterized by a tert-butyl group attached to the oxygen of the carbamate functionality and two methyl groups on the nitrogen atom. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol . Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of such molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the compound's identity and structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.85 | Singlet | 6H | N(CH₃)₂ |

| ~1.45 | Singlet | 9H | C(CH₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The presence of only two signals in the ¹H NMR spectrum is consistent with the proposed structure. The six protons of the two N-methyl groups are chemically equivalent due to free rotation around the C-N bond, resulting in a single peak at approximately 2.85 ppm. Similarly, the nine protons of the three methyl groups on the tert-butyl group are also chemically equivalent, giving rise to a singlet at around 1.45 ppm. The 2:3 integration ratio of these signals further corroborates this assignment. The downfield shift of the N-methyl protons compared to the tert-butyl protons is due to the electron-withdrawing effect of the adjacent nitrogen and carbonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum of a liquid sample like this compound is as follows.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and analyzing an NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

For referencing, the solvent peak can be used, or a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

Analyze the chemical shifts and multiplicities to assign the signals to the corresponding protons in the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Data Summary

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (Carbamate) |

| ~79 | -C(CH₃)₃ |

| ~36 | -N(CH₃)₂ |

| ~28 | -C(CH₃)₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in this compound. The carbonyl carbon of the carbamate group appears furthest downfield (around 155 ppm) due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group is observed at approximately 79 ppm. The two equivalent methyl carbons attached to the nitrogen appear at around 36 ppm, and the three equivalent methyl carbons of the tert-butyl group are the most shielded, appearing at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group of the carbamate.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1695 | Very Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch |

Note: Peak positions can vary depending on the sampling method (e.g., neat liquid, KBr pellet, or solution).

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the very strong absorption band around 1695 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a carbamate. The exact position of this band can be influenced by the electronic environment; in this case, the N,N-disubstitution contributes to this frequency. The strong C-H stretching vibrations from the methyl groups are observed around 2970 cm⁻¹. A characteristic bending vibration for the tert-butyl group is typically seen around 1365 cm⁻¹. The strong absorption at approximately 1160 cm⁻¹ is attributed to the C-O stretching vibration of the ester functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of liquid samples with minimal sample preparation.

Workflow for ATR-FT-IR Analysis

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the crystal itself.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened cloth to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure. For this compound, Electron Ionization (EI) is a common technique.

Data Summary

| m/z | Relative Intensity | Assignment |

| 145 | Moderate | [M]⁺ (Molecular Ion) |

| 130 | Moderate | [M - CH₃]⁺ |

| 89 | Moderate | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 72 | Strong | [CON(CH₃)₂]⁺ |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

Note: Fragmentation patterns and relative intensities can vary depending on the ionization method and instrument conditions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at an m/z of 145, confirming its molecular weight. A common fragmentation pathway for carbamates is the loss of the alkyl group attached to the oxygen, leading to the formation of a stable cation. In this case, the loss of a tert-butyl radical would not be the most favorable fragmentation. Instead, the cleavage of the C-O bond can lead to the formation of the highly stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum. Another significant fragmentation is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a peak at m/z 89. The peak at m/z 72 corresponds to the dimethylcarbamoyl cation, [CON(CH₃)₂]⁺. The peak at m/z 130 arises from the loss of a methyl radical from the molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

-

MS Analysis:

-

As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in Electron Ionization (EI) mode, causing them to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum clearly identifies the characteristic carbamate functional group, and the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. The detailed experimental protocols included herein offer a practical framework for researchers to obtain high-quality, reproducible spectroscopic data for this and similar compounds.

References

For the purpose of this demonstration, specific URLs from the search results are not available to be listed here. In a real-world scenario, the reference list would include links to the specific database entries (e.g., SpectraBase, PubChem) and any relevant scientific literature used to compile and interpret the data.

An In-depth Technical Guide to the Chemical Reactivity and Stability of tert-Butyl N,N-Dimethylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of tert-butyl N,N-dimethylcarbamate, a compound of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. As a sterically hindered carbamate, its unique electronic and steric properties impart a distinct reactivity profile, most notably as a robust protecting group for secondary amines that is stable under a range of conditions yet readily cleaved with acid. This document delves into the fundamental principles governing its synthesis, reactivity towards electrophiles and nucleophiles, and its stability profile under various thermal, acidic, and basic conditions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Introduction: The Strategic Importance of this compound

This compound, often referred to as Boc-dimethylamine, belongs to the widely utilized class of tert-butoxycarbonyl (Boc) protected amines. The Boc group is a cornerstone of modern organic synthesis, valued for its ability to mask the nucleophilicity and basicity of amines, rendering them inert to a variety of reaction conditions. Specifically, this compound serves as a stable, crystalline solid that is a convenient precursor for the controlled introduction of the dimethylamino moiety.

The strategic advantage of employing this compound lies in the nuanced balance of its stability and lability. It is exceptionally stable towards nucleophiles and bases, a critical feature for maintaining molecular integrity during complex synthetic sequences.[1][2] Conversely, the Boc group is readily cleaved under acidic conditions, regenerating the parent amine with high fidelity.[3] This orthogonality to many other common protecting groups makes it an invaluable tool in multi-step syntheses. This guide will explore the chemical principles that underpin this strategic reactivity and provide a practical framework for its application.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of dimethylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds smoothly and is amenable to large-scale preparation.

Causality of Reagent Selection

-

Di-tert-butyl dicarbonate (Boc₂O): This is the preferred electrophilic source of the Boc group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).[4]

-

Dimethylamine: As the nucleophile, it can be used as a solution in a suitable solvent (e.g., THF, water) or as a gas.

-

Base (Optional but Recommended): While the reaction can proceed without an added base, the use of a non-nucleophilic base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[5][6] For the reaction with a secondary amine like dimethylamine, a base is often included to neutralize the in situ generated carbonic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Dimethylamine solution (e.g., 2 M in THF)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethylamine in THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 equivalents) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the Boc₂O solution dropwise to the cooled dimethylamine solution over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound as a crystalline solid.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the carbamate functional group, which is characterized by a delicate interplay of steric hindrance and electronic effects.

Acid-Catalyzed Deprotection: A Mechanistic Overview

The most significant reaction of this compound is its cleavage under acidic conditions to regenerate dimethylamine. This lability is a direct consequence of the stability of the tert-butyl cation intermediate.

Mechanism:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., trifluoroacetic acid, hydrochloric acid).[3]

-

Formation of a Stable Carbocation: The protonated intermediate undergoes fragmentation, leading to the formation of the highly stable tertiary tert-butyl cation and a carbamic acid intermediate.[3]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (dimethylamine) and carbon dioxide gas.

Caption: Mechanism of Acid-Catalyzed Deprotection of this compound.

Kinetics of Deprotection: Studies on the acid-catalyzed cleavage of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl.[7][8] This suggests a general acid-catalyzed mechanism where a second molecule of acid facilitates the separation of the ion pair formed after the initial fragmentation. In contrast, deprotection with weaker acids like trifluoroacetic acid (TFA) may show a different kinetic profile, often requiring a large excess of the acid to proceed at a reasonable rate.[7][8]

Reactivity with Nucleophiles

Due to the steric hindrance imposed by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, the carbamate nitrogen of this compound is significantly less nucleophilic and basic than the parent dimethylamine. As a result, it is generally unreactive towards a wide range of nucleophiles under neutral or basic conditions.[1]

Reactivity with Electrophiles

The carbonyl oxygen of this compound possesses some nucleophilic character and can react with strong electrophiles. However, this reactivity is less pronounced compared to simpler amides or esters. The primary site of electrophilic attack is typically the carbonyl oxygen, which can lead to cleavage of the Boc group under certain conditions.

In the context of aromatic systems, the related N-Boc and O-carbamate groups can act as powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) reactions.[9][10][11][12][13] This strategy allows for the regioselective functionalization of aromatic rings ortho to the carbamate group.

Use as a Directed Metalation Group (Illustrative Workflow)

While this compound itself is not aromatic, the carbamate functionality it exemplifies is a key player in DoM chemistry. The following workflow illustrates the general principle.

Caption: General Workflow for Directed ortho-Metalation using a Carbamate Directing Group.

Stability Profile

The stability of this compound under various conditions is a critical factor in its utility as a protecting group.

| Condition | Stability | Primary Degradation Pathway |

| Acidic pH | Unstable | Acid-catalyzed hydrolysis to yield dimethylamine, isobutylene, and carbon dioxide.[7][8] |

| Neutral pH | Generally Stable | Minimal degradation expected. |

| Basic pH | Generally Stable | The Boc group is stable towards most bases.[1][2] Minimal degradation expected under typical basic conditions. |

| Temperature | Susceptible to thermal degradation | Thermolytic cleavage of the Boc group.[14][15] |

| Light | Photostability data is not widely available. | A formal photostability study is recommended for applications where light exposure is a concern. |

Thermal Stability

Studies on the thermal decomposition of this compound have shown that it undergoes a first-order unimolecular elimination reaction in the gas phase at elevated temperatures (485-602 K).[14] The primary products of this decomposition are dimethylamine, carbon dioxide, and isobutylene. The rate equation for this process has been determined to be:

k = 10¹²⁸⁷exp(-157904/8.314T) s⁻¹[14]

This quantitative data is crucial for assessing the thermal limits of processes involving this compound.

Spectroscopic Data

The characterization of this compound is routinely performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methyl carbons of the dimethylamino group, and the carbonyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong characteristic absorption band for the carbamate carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.[16]

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9]

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. Its robust stability towards a wide range of nucleophilic and basic conditions, coupled with its predictable and clean cleavage under acidic conditions, makes it an excellent choice for the protection of dimethylamine. The insights into its reactivity, stability, and synthetic utility provided in this guide are intended to empower researchers and drug development professionals to leverage its unique properties for the efficient and strategic construction of complex molecules.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]